2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-Iodo-1-bicyclo[111]pentanyl)propoxy]tetrahydropyran is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran typically involves the reaction of 3-iodo-1-bicyclo[1.1.1]pentane with propylene oxide, followed by the addition of tetrahydropyran. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential as a molecular probe in biological systems.
Wirkmechanismus
The mechanism of action of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes
- 1-Halo-3-substituted bicyclo[1.1.1]pentanes
Uniqueness
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran is unique due to its combination of the bicyclo[1.1.1]pentane core with an iodo substituent and a tetrahydropyran moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H21IO2 |
---|---|
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
2-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propoxy]oxane |
InChI |
InChI=1S/C13H21IO2/c14-13-8-12(9-13,10-13)5-3-7-16-11-4-1-2-6-15-11/h11H,1-10H2 |
InChI-Schlüssel |
DHRBGKSMODZADV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCC23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.